molecular formula C7H11F6N2P B2613149 1-Vinyl-3-Ethylimidazolium Hexafluorophosphate CAS No. 1034364-43-6

1-Vinyl-3-Ethylimidazolium Hexafluorophosphate

Cat. No.: B2613149
CAS No.: 1034364-43-6
M. Wt: 268.143
InChI Key: OJXFPXRCWMKTHY-UHFFFAOYSA-N
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Description

1-Vinyl-3-Ethylimidazolium Hexafluorophosphate is a commonly used ionic liquid ligand, often used in organic synthesis and catalytic reactions . It can be used as a solvent and catalyst in reactions based on metal catalysts . This compound can also be used in the synthesis of other high polymer compounds, such as polymers and block copolymers .


Molecular Structure Analysis

The molecular formula of this compound is C7H11F6N2P . The InChI code is 1S/C7H11N2.F6P/c1-3-8-5-6-9 (4-2)7-8;1-7 (2,3,4,5)6/h3,5-7H,1,4H2,2H3;/q+1;-1 . The Canonical SMILES is CC [N+]1=CN (C=C1)C=C.F [P-] (F) (F) (F) (F)F .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 268.14 g/mol . It has 0 hydrogen bond donor count, 7 hydrogen bond acceptor count, and 2 rotatable bond count . The topological polar surface area is 8.8 Ų . The exact mass and monoisotopic mass are 268.05640433 g/mol . The complexity is 164 .

Scientific Research Applications

1. Desulfurization Performance

1-Vinyl-3-ethylimidazolium tetrafluoroborate ionic liquids have been used to modify silica gel for desulfurization purposes. These modified silica gels show potential in removing sulfur compounds like 2-methylthiophene, benzothiophene, and dibenzothiophene from model fuels (Li et al., 2014).

2. Catalysis in Organic Reactions

Homopolymer of 3-(cyanomethyl)-1-vinylimidazolium hexafluorophosphate has been synthesized and used to support Pd nanoparticles. This combination catalyzes the reductive homocoupling reaction of aryl iodides and bromides in water, demonstrating potential in organic synthesis (Wang et al., 2013).

3. Radical Polymerization

1-Butyl-3-methylimidazolium hexafluorophosphate, a related ionic liquid, has been utilized in the copper(I) mediated living radical polymerization of methyl methacrylate. This process results in polymers with narrow polydispersity, enhancing the reaction rate and simplifying polymer isolation (Carmichael et al., 2000).

4. Corrosion Inhibition

Ionic liquids like 1-vinyl-3-aminopropylimidazolium hexafluorophosphate have shown effective corrosion inhibition properties. They act as mix-type inhibitors and demonstrate high efficiency, highlighting their potential in protecting materials in corrosive environments (Guo et al., 2017).

5. Conductivity in Polymers

Polymer ionic liquids containing 1-vinyl-3-ethylimidazolium and various anions have been synthesized to explore their thermal stability, heat resistance, and ionic conductivity. These polymer salts exhibit significant conductivity, which is crucial for applications in electrochemical devices (Vygodskii et al., 2007).

6. Application in Electrochemical Devices

Polymeric ionic liquid nanoparticles derived from monomers like 1-vinyl-3-ethylimidazolium have been used as binders in Li-ion battery electrodes. They contribute to excellent cycling performance and stability, making them valuable in energy storage technologies (Zamory et al., 2013).

7. Surface Properties Studies

The surface properties of ionic liquids, including 1-alkyl-3-vinylimidazolium hexafluorophosphate, have been investigated through methods like inverse gas chromatography. These studies are essential for understanding the interaction of ionic liquids with various substances and their potential applications (Wang et al., 2020).

Safety and Hazards

The safety information for 1-Vinyl-3-Ethylimidazolium Hexafluorophosphate indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements are H315 and H319 . The precautionary statements are P264, P280, P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, and P362 .

Properties

IUPAC Name

1-ethenyl-3-ethylimidazol-3-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2.F6P/c1-3-8-5-6-9(4-2)7-8;1-7(2,3,4,5)6/h3,5-7H,1,4H2,2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXFPXRCWMKTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CN(C=C1)C=C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F6N2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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